2,4-Diaminopyrimidine-5-carboxamide 3hcl
Description
2,4-Diaminopyrimidine-5-carboxamide 3HCl is a pyrimidine derivative characterized by a diaminopyrimidine core substituted with a carboxamide group at position 5 and three hydrochloride counterions. This compound has garnered attention for its role as a kinase inhibitor, particularly targeting TAM receptors (Tyro3, Axl, MerTK), which are implicated in tumor microenvironment modulation and macrophage signaling . Its structural features, including the planar pyrimidine ring and hydrogen-bonding motifs, enable interactions with kinase ATP-binding pockets, making it a scaffold for therapeutic development.
Properties
Molecular Formula |
C5H10Cl3N5O |
|---|---|
Molecular Weight |
262.5 g/mol |
IUPAC Name |
2,4-diaminopyrimidine-5-carboxamide;trihydrochloride |
InChI |
InChI=1S/C5H7N5O.3ClH/c6-3-2(4(7)11)1-9-5(8)10-3;;;/h1H,(H2,7,11)(H4,6,8,9,10);3*1H |
InChI Key |
SKEWGCROSCOEDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C(=O)N.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine backbone is constructed via cyclization reactions or derivatization of pre-existing pyrimidine intermediates. A common approach involves condensing thiomethylpyrimidine derivatives with amines under reflux conditions. For example, heating 2-methylthiopyrimidine with 2-phenylethylamine in a dimethyl sulfoxide (DMSO):water (5:5 v/v) solvent system facilitates nucleophilic displacement of the methylthio group, yielding 2,4-diaminopyrimidine derivatives.
Key Conditions :
- Solvent : DMSO:water (5:5)
- Temperature : Reflux (~100°C)
- Catalyst : None required
- Yield : 70–85% (dependent on amine reactivity)
Introduction of the Carboxamide Group
The carboxamide moiety at position 5 is introduced via carbodiimide-mediated coupling. Hydroxybenzotriazole (HATU) serves as a coupling agent, activating carboxylic acid precursors for reaction with the pyrimidine amine. For instance, reacting 2,4-diaminopyrimidine with a protected carboxylic acid derivative in anhydrous dichloromethane (DCM) at 0–5°C achieves selective amidation.
Representative Protocol :
| Parameter | Value |
|---|---|
| Coupling Agent | HATU (1.2 equiv) |
| Base | N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) |
| Solvent | Anhydrous DCM |
| Temperature | 0–5°C, then ambient |
| Reaction Time | 12–18 hours |
| Yield | 65–78% |
Halogenation and Functionalization
Iodination at Position 5
Electrophilic iodination introduces iodine at position 5 of the pyrimidine ring, a critical step for subsequent cross-coupling reactions. N-Iodosuccinimide (NIS) in dry acetonitrile selectively iodinates the 5-position under inert atmospheres.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Reagent | N-Iodosuccinimide (1.1 equiv) |
| Solvent | Dry acetonitrile |
| Temperature | 25°C (ambient) |
| Reaction Time | 4–6 hours |
| Yield | 80–90% |
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling replaces iodine with aryl or heteroaryl groups. Using phenylboronic acid and tetrakis(triphenylphosphine)palladium(0) in a tetrahydrofuran (THF)/water mixture achieves coupling at mild temperatures.
Typical Reaction Setup :
| Component | Quantity |
|---|---|
| Substrate | 2,4-Diamino-5-iodopyrimidine (1.0 equiv) |
| Boronic Acid | Phenylboronic acid (1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (0.05 equiv) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | THF:H₂O (4:1) |
| Temperature | 70°C |
| Yield | 75–85% |
Salt Formation and Purification
Trihydrochloride Synthesis
The free base is converted to the trihydrochloride salt by treatment with concentrated hydrochloric acid. A slurry of 2,4-diaminopyrimidine-5-carboxamide in methanol is treated with HCl gas or aqueous HCl (11.8 M) at 10–15°C, yielding the trihydrochloride after crystallization.
Industrial-Scale Protocol :
| Step | Detail |
|---|---|
| Acid Addition | 3.0 equiv HCl (11.8 M) |
| Solvent | Methanol |
| Temperature | 10–15°C |
| Stirring Rate | 175 RPM |
| Crystallization | Cool to 0°C, filter, wash with cold MTBE |
| Purity | >98% (HPLC) |
Recrystallization and Drying
The crude trihydrochloride is recrystallized from methanol/methyl tert-butyl ether (MTBE) to remove impurities. Final drying under vacuum at 40°C ensures anhydrous product.
Purification Data :
| Parameter | Value |
|---|---|
| Solvent System | Methanol:MTBE (1:7) |
| Crystallization Yield | 68–72% |
| Residual Solvent | <0.1% (GC) |
Industrial Production Optimization
Reaction Monitoring and Quality Control
High-performance liquid chromatography (HPLC) tracks reaction progress and purity. For example, iodination completion is confirmed by the disappearance of the starting material (retention time: 4.2 min) and appearance of the iodinated product (retention time: 6.8 min).
Analytical Conditions :
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.1% TFA (30:70) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Scale-Up Considerations
Industrial batches optimize mixing and temperature control. Exothermic reactions (e.g., iodination) use jacketed reactors with chilled brine circulation to maintain 20–25°C. Overhead stirring (325 RPM) ensures homogeneity in biphasic systems.
Comparative Analysis of Synthetic Routes
Yield and Purity Across Methods
The table below contrasts laboratory and industrial methods:
| Method | Scale | Yield | Purity | Cost Efficiency |
|---|---|---|---|---|
| Laboratory Coupling | 10 g | 65% | 95% | Low |
| Industrial Iodination | 100 kg | 88% | 98% | High |
| Recrystallization | 50 kg | 70% | 99.5% | Moderate |
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminopyrimidine-5-carboxamide 3hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide for iodination and phenylboronic acid for Suzuki reactions . The reactions are typically carried out in solvents like acetonitrile, ethanol, toluene, and water under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further used in medicinal chemistry and drug development .
Scientific Research Applications
2,4-Diaminopyrimidine-5-carboxamide 3hcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,4-Diaminopyrimidine-5-carboxamide 3hcl involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of dihydrofolate reductase in Mycobacterium tuberculosis, which is a crucial enzyme for the survival of the bacteria . By inhibiting this enzyme, the compound can effectively hinder the growth and proliferation of the bacteria.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The pharmacological and physicochemical properties of 2,4-diaminopyrimidine-5-carboxamide 3HCl can be contextualized by comparing it to structurally related pyrimidine derivatives. Below is a detailed analysis:
Structural Analogues and Similarity Scores
Similarity scores calculated using Tanimoto coefficients or equivalent structural alignment tools.
*Estimated based on scaffold divergence.
Key Research Findings
- Kinase Selectivity: While this compound inhibits Tyro3 , its analogue with a thieno-pyrimidine scaffold (DB06969) shows enhanced JAK2/3 selectivity due to the fused thieno ring improving hydrophobic interactions .
- Bioavailability: The hydrochloride salt form of 2,4-diaminopyrimidine-5-carboxamide enhances aqueous solubility compared to neutral analogs like 2,4-dihydroxypyrimidine-5-carboxylic acid (pKa ~3.5 vs. ~1.2) .
- Synthetic Utility: Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate serves as a precursor for carboxamide derivatives but lacks kinase inhibitory activity due to its ester group .
Mechanistic Insights and Pharmacological Differences
- TAM Receptor Inhibition: this compound blocks Tyro3 phosphorylation at IC₅₀ values comparable to spiroindoline-based inhibitors (e.g., 10–50 nM in HuH7 cells) but with distinct binding kinetics .
- JAK Inhibition vs. TAM Selectivity: Unlike JAK-targeting pyrimidines (e.g., DB06969), this compound exhibits minimal cross-reactivity with JAK isoforms, emphasizing the role of the 4-amino group in TAM receptor specificity .
Biological Activity
2,4-Diaminopyrimidine-5-carboxamide hydrochloride (also known as 2,4-DAP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings related to its biological activity, including anticancer properties, kinase inhibition, and potential therapeutic applications.
Chemical Structure and Properties
2,4-Diaminopyrimidine-5-carboxamide is characterized by its pyrimidine ring structure, which features two amino groups at positions 2 and 4, and a carboxamide group at position 5. The hydrochloride form enhances its solubility in aqueous solutions, facilitating biological assays.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 155.14 g/mol |
| Solubility | Soluble in water |
| pH (1% solution) | Approximately 5.0 |
Anticancer Activity
Research has demonstrated that derivatives of 2,4-diaminopyrimidine-5-carboxamide exhibit significant anticancer properties. A study evaluated various synthesized compounds against four human cancer cell lines: MCF-7 (breast), C33A (cervical), KB (oral), and DU-145 (prostate). The results indicated that certain derivatives displayed potent to moderate cytotoxicity.
Case Study: Anticancer Evaluation
- Compounds Tested : Derivatives 6 and 11 showed the most promise.
- Methodology : In vitro cytotoxicity assays were performed using standard protocols.
- Results :
- Compound 6 exhibited an IC50 of 15 µM against MCF-7 cells.
- Compound 11 showed an IC50 of 20 µM against DU-145 cells.
Kinase Inhibition
The compound has also been studied as a selective inhibitor of various kinases, particularly the Sky kinase. Structure-activity relationship (SAR) studies have identified key modifications that enhance potency and selectivity.
Table 2: Kinase Inhibition Data
| Compound | Kinase Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | Sky Kinase | 50 | High |
| Compound B | Other Kinases | >500 | Low |
| Compound C | Sky Kinase | 30 | Medium |
The biological activity of 2,4-diaminopyrimidine-5-carboxamide is primarily attributed to its ability to inhibit specific enzymes involved in cell signaling pathways. For instance, its inhibition of Sky kinase disrupts downstream signaling that promotes cell proliferation and survival in cancer cells.
Proposed Mechanism
- Binding : The compound binds to the ATP-binding site of the kinase.
- Inhibition : This binding prevents phosphorylation events critical for cell cycle progression.
- Outcome : Resulting in decreased cell proliferation and increased apoptosis in cancerous cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2,4-Diaminopyrimidine-5-carboxamide 3HCl?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, heating 2-methylthiopyrimidine derivatives with amines (e.g., 2-phenylethylamine) under reflux in solvents like DMSO:water (5:5) facilitates the formation of carboxamide derivatives . Carbodiimide-based coupling agents (e.g., HATU) can also be used to introduce the carboxamide group, followed by hydrochloric acid treatment to form the trihydrochloride salt .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ESI-MS : To confirm molecular weight (e.g., observed [M+H]⁺ at 758.2904 vs. calculated 758.2893) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1620 cm⁻¹ and N-H stretches at ~3400 cm⁻¹) .
- ¹H/¹³C NMR : Resolves substituent positions (e.g., aromatic protons at δ 7.15–7.95 ppm and methyl groups at δ 1.20 ppm) .
Q. What are the key considerations for ensuring stability during storage of this compound in laboratory settings?
- Methodological Answer : Store the compound at room temperature in airtight containers protected from moisture. Avoid prolonged exposure to light, as photodegradation may alter its bioactivity. Solubility in polar solvents (e.g., DMSO or PBS buffer) should be validated before use in assays .
Advanced Research Questions
Q. How can researchers investigate the inhibitory effects of this compound on acetyl-CoA carboxylase (ACC)?
- Methodological Answer :
- Enzyme Activity Assays : Measure ACC inhibition using malonyl-CoA production rates via HPLC or spectrophotometry .
- Time-Dependent Studies : Pre-incubate the compound with ACC to assess irreversible binding (e.g., IC₅₀ shifts over time) .
- Structural Analysis : Compare binding modes with ACC using molecular docking (e.g., similarity score 0.92 to known inhibitors) .
Q. What strategies are effective in resolving discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like pH (e.g., pH 7.4 PBS buffer), temperature, and solvent composition .
- Use of Isogenic Strains : Test antimicrobial activity against genetically uniform bacterial strains to minimize variability .
- Dose-Response Validation : Replicate experiments with gradient concentrations to confirm IC₅₀/EC₅₀ consistency .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of 2,4-Diaminopyrimidine-5-carboxamide derivatives?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at positions 2, 4, or 5 (e.g., methyl, methoxy, or halogens) and compare inhibitory potency .
- Pharmacophore Mapping : Use computational tools to identify critical interactions (e.g., hydrogen bonding with ACC’s active site) .
- In Vivo Testing : Evaluate optimized derivatives in animal models for bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
